molecular formula C7H10FN3O4 B15134271 (5S)-Fluorowillardiine;(S)-5-Fluorowillardiine

(5S)-Fluorowillardiine;(S)-5-Fluorowillardiine

Cat. No.: B15134271
M. Wt: 219.17 g/mol
InChI Key: HBRCZGFKGIOMAY-BKLSDQPFSA-N
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Description

(alphaS)-alpha-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid is a synthetic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a fluorine atom and a pyrimidine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (alphaS)-alpha-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by the introduction of the amino group and the formation of the pyrimidine ring. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities. Quality control measures are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(alphaS)-alpha-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

(alphaS)-alpha-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (alphaS)-alpha-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid involves its interaction with specific molecular targets. The fluorine atom and the pyrimidine ring play crucial roles in binding to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known chemotherapeutic agent with a similar pyrimidine structure.

    Fluorodeoxyuridine: Another compound used in cancer treatment with structural similarities.

Uniqueness

(alphaS)-alpha-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H10FN3O4

Molecular Weight

219.17 g/mol

IUPAC Name

(2S)-2-amino-3-(5-fluoro-2,4-dioxo-1,3-diazinan-1-yl)propanoic acid

InChI

InChI=1S/C7H10FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h3-4H,1-2,9H2,(H,13,14)(H,10,12,15)/t3?,4-/m0/s1

InChI Key

HBRCZGFKGIOMAY-BKLSDQPFSA-N

Isomeric SMILES

C1C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F

Canonical SMILES

C1C(C(=O)NC(=O)N1CC(C(=O)O)N)F

Origin of Product

United States

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